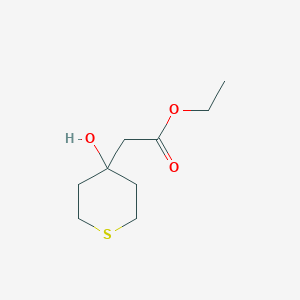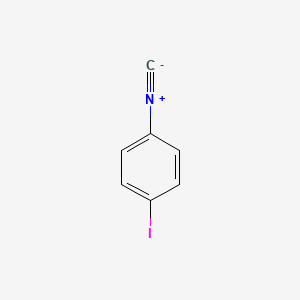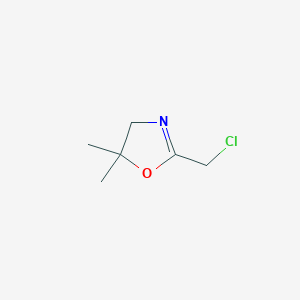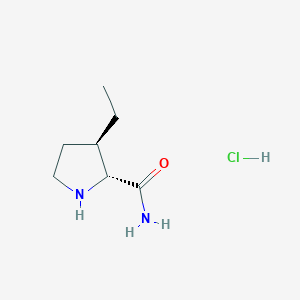
1-(M-tolyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(M-tolyl)propan-2-ol is an organic compound belonging to the class of secondary alcohols It features a hydroxyl group (-OH) attached to the second carbon of a propane chain, which is also bonded to a methyl-substituted phenyl group (m-tolyl)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(M-tolyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(M-tolyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(M-tolyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(M-tolyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield 1-(M-tolyl)propan-2-amine.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products:
Oxidation: 1-(M-tolyl)propan-2-one.
Reduction: 1-(M-tolyl)propan-2-amine.
Substitution: 1-(M-tolyl)propan-2-chloride.
Applications De Recherche Scientifique
1-(M-tolyl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(M-tolyl)propan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of the compound into different derivatives.
Comparaison Avec Des Composés Similaires
Propan-2-ol: A simple secondary alcohol with similar chemical properties but lacking the aromatic ring.
1-(P-tolyl)propan-2-ol: A structural isomer with the methyl group in the para position on the phenyl ring.
1-(O-tolyl)propan-2-ol: Another isomer with the methyl group in the ortho position.
Uniqueness: 1-(M-tolyl)propan-2-ol is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and physical properties compared to its isomers.
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |
Clé InChI |
NDHSAOUBOXJOFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


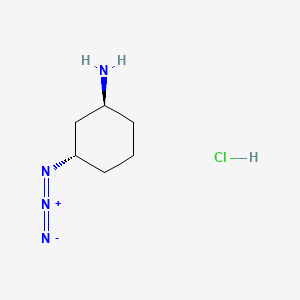

![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
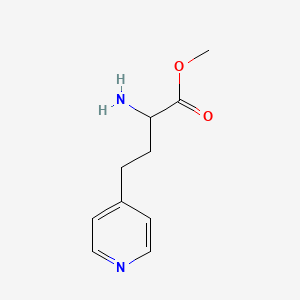
![4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)
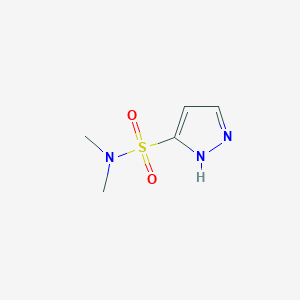
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid](/img/structure/B13568709.png)

